Unique Prodrug Activation and Long-Lived Inhibition Versus DSCG
REV 2871 (CHBZ) acts as a prodrug that is taken up by mast cells and intracellularly hydrolyzed to an ionic metabolite (REV 3579), which has an in vitro profile identical to disodium cromoglycate (DSCG). This unique delivery mechanism results in a more general and longer-lived inhibition of secretion compared to the transient action of DSCG, which acts solely on exterior membrane receptors [1]. Critically, while DSCG loses anti-secretory activity with increasing preincubation time (developing tachyphylaxis) and does not inhibit non-immunologically mediated release, CHBZ exerts long-lived inhibition of both types of release from both rat mast cells and human leukocytes [2].
| Evidence Dimension | Inhibition of Histamine Release and Tachyphylaxis |
|---|---|
| Target Compound Data | Long-lived inhibition of both immunologic and non-immunologic histamine release; no loss of activity with prolonged preincubation [2]. |
| Comparator Or Baseline | DSCG loses anti-secretory activity with increasing preincubation time and does not inhibit non-immunologic release from human leukocytes [2]. |
| Quantified Difference | Qualitative but definitive mechanistic difference in duration and scope of inhibition. |
| Conditions | Rat peritoneal mast cells (RMC) and human leukocytes in vitro. |
Why This Matters
This ensures consistent and reproducible results in long-term or complex experimental models where DSCG would be ineffective due to tachyphylaxis or limited stimulus specificity.
- [1] Coutts SM, Khandwala A, Weinryb I. REV 2871 (CHBZ): a potent antiallergic agent with a novel mechanism of action. II. Studies on the mechanism of action. Biochem Pharmacol. 1987 Mar 1;36(5):673-82. PMID: 2881546. DOI: 10.1016/0006-2952(87)90718-0. View Source
- [2] Coutts SM, Khandwala A, Shoupe TS, Musser JH, Klunk LJ, Weinryb I. REV 2871 (CHBZ): A novel inhibitor of histamine release. Agents Actions. 1986 Jun;18(3-4):318-24. PMID: 2426932. DOI: 10.1007/BF01964934. View Source
